![molecular formula C25H18Cl2N2O4S B11094976 1-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]naphthalen-2-yl 2,4-dichlorobenzoate](/img/structure/B11094976.png)
1-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]naphthalen-2-yl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NAPHTHYL 2,4-DICHLOROBENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a sulfonyl hydrazone moiety, a naphthyl group, and a dichlorobenzoate ester. These functional groups contribute to the compound’s reactivity and potential utility in research and industrial applications.
Preparation Methods
The synthesis of 1-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NAPHTHYL 2,4-DICHLOROBENZOATE typically involves a multi-step process. The initial step often includes the formation of the sulfonyl hydrazone intermediate, which is achieved by reacting 4-methylbenzenesulfonyl hydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. This intermediate is then coupled with 2-naphthyl 2,4-dichlorobenzoate through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
1-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NAPHTHYL 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the sulfonyl hydrazone group to corresponding amines or alcohols.
Substitution: The dichlorobenzoate ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted benzoates.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
1-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NAPHTHYL 2,4-DICHLOROBENZOATE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NAPHTHYL 2,4-DICHLOROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl hydrazone moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The naphthyl and dichlorobenzoate groups contribute to the compound’s binding affinity and specificity, facilitating interactions with hydrophobic pockets or aromatic residues in proteins.
Comparison with Similar Compounds
Similar compounds to 1-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NAPHTHYL 2,4-DICHLOROBENZOATE include:
- 1-(METHYLSULFANYL)-4-{[4-(METHYLSULFANYL)PHENYL]SULFANYL}BENZENE
- 1-(METHYLSULFONYL)-4-{(E)-2-[4-(METHYLSULFONYL)PHENYL]ETHENYL}BENZENE
- 4-METHOXY-2-METHYL-1-METHYLSULFANYL-BENZENE
These compounds share structural similarities, such as the presence of sulfonyl or sulfonyl hydrazone groups, but differ in their specific functional groups and overall molecular architecture
Properties
Molecular Formula |
C25H18Cl2N2O4S |
|---|---|
Molecular Weight |
513.4 g/mol |
IUPAC Name |
[1-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C25H18Cl2N2O4S/c1-16-6-10-19(11-7-16)34(31,32)29-28-15-22-20-5-3-2-4-17(20)8-13-24(22)33-25(30)21-12-9-18(26)14-23(21)27/h2-15,29H,1H3/b28-15+ |
InChI Key |
PHWWBZCUDSLMGX-RWPZCVJISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-{(Z)-[6-(methoxycarbonyl)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B11094893.png)
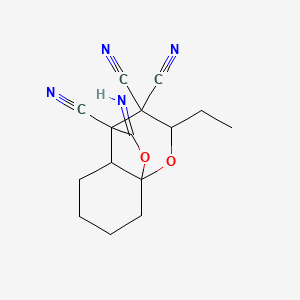
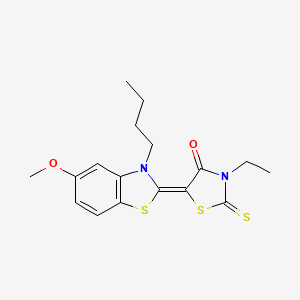
![(3E)-3-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11094903.png)
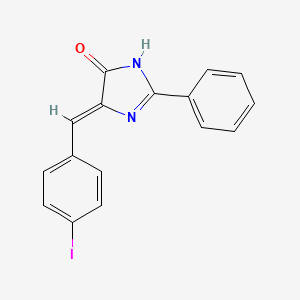
![(2Z)-2-[(2-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11094922.png)
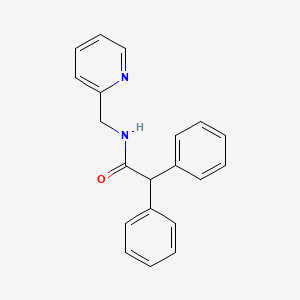
![1-[(N-acetylglycyl)(4-methylphenyl)amino]-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11094930.png)
![2-[(4-Tert-butylbenzyl)sulfinyl]cyclohexyl 3-(piperidin-1-yl)propanoate](/img/structure/B11094933.png)
![(1Z)-1-(3-ethoxy-4-hydroxybenzylidene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B11094939.png)
![N-[(2-{[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}hydrazinyl)carbonothioyl]pyridine-3-carboxamide](/img/structure/B11094944.png)
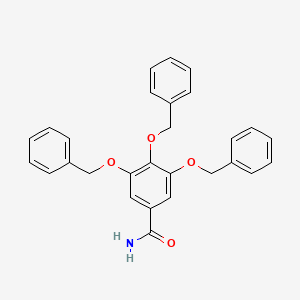
![2-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11094952.png)
![6',6'-dimethyl-2-phenyl-2'-thioxo-2,2',3,3',5',6'-hexahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-yl 2-nitrobenzenesulfonate](/img/structure/B11094962.png)
